molecular formula C15H14N4O3S2 B1454984 N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide CAS No. 1021088-95-8

N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide

Cat. No.: B1454984
CAS No.: 1021088-95-8
M. Wt: 362.4 g/mol
InChI Key: LKOBQIWHLVHNFN-UHFFFAOYSA-N
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Description

N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H14N4O3S2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    The compound contains a 1,2,4-triazole moiety, which is a common structural unit in many antifungal and antiviral drugs . The specific target would depend on the exact structure and functional groups of the compound.

    Mode of Action

    Compounds containing the 1,2,4-triazole moiety often work by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes .

    Biochemical Pathways

    Inhibition of ergosterol synthesis leads to a disruption of cell membrane integrity and function, which can ultimately lead to cell death .

    Result of Action

    The ultimate effect of the compound would depend on its specific targets and mode of action. For antifungal agents, the result is often the inhibition of fungal growth or cell death .

Properties

IUPAC Name

N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-23-15-16-14(17-18-15)19-24(20,21)13-9-7-12(8-10-13)22-11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOBQIWHLVHNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide
Reactant of Route 3
N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide
Reactant of Route 5
N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide
Reactant of Route 6
N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.